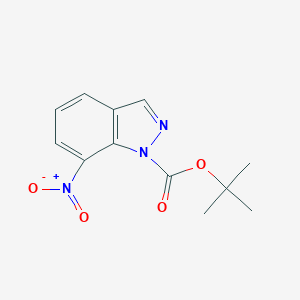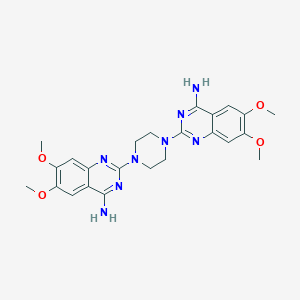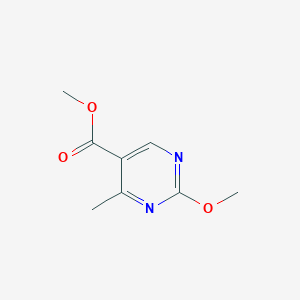![molecular formula C7H4ClN3O B171619 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 171178-33-9](/img/structure/B171619.png)
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H4ClN3O2 . It has an average mass of 197.579 Da and a monoisotopic mass of 196.999207 Da .
Synthesis Analysis
A series of 5,6-annulated 2-arylthieno pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs . The synthesis involved variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno pyrimidine fragment, enlarged by additional rings of different size and substitution .Molecular Structure Analysis
The molecular structure of “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” was determined using single-crystal X-ray diffraction and the optimized molecular structure was determined using density functional theory calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” include a density of 1.6±0.1 g/cm3, a boiling point of 318.8±22.0 °C at 760 mmHg, and a flash point of 176.1±7.9 °C . It has 5 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
- 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one and its derivatives have been investigated for antimicrobial properties. For instance, compounds synthesized from this chemical showed moderate antimicrobial activity, with some exhibiting significant activity against Staphylococcus aureus (Donkor et al., 1995). Another study highlighted its potential in antimalarial drug development (Colbry et al., 1984). Additionally, certain pyrido[1,2-a]pyrimidin-4-ones, related to 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, were tested for antibacterial and antifungal activity, though they were found to be inactive in this regard (Ferrarini et al., 1995).
Synthesis of Novel Compounds
- New derivatives have been synthesized using 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one as a base. This includes the synthesis of Schiff bases with amino acids, showing promise as antibacterial and antitumor agents (Alwan et al., 2014). Another study focused on the efficient synthesis of thiazolopyrimidinones under microwave irradiation, indicating potential bioactive properties (Djekou et al., 2006).
Structural and Chemical Analysis
- Structural analysis and the formation of new ring systems using pyrido[2,3-d]pyrimidines, which include 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, have been explored, showcasing the chemical's versatility in creating novel molecular structures (El-Gazzar et al., 2007).
Bioactivity Research
- Some derivatives of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one have been tested for their bioactivity. For instance, certain compounds displayed moderate fungicidal and insecticidal activity, highlighting its potential in agricultural applications (Chen & Shi, 2009). The compound also plays a role in the discovery of biased sst2 agonists, relevant in medicinal chemistry (Zhao et al., 2020).
Optical and Electronic Exploration
- Research into thiopyrimidine derivatives, closely related to 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, has explored their nonlinear optical (NLO) properties, which are significant in fields like medicine and nonlinear optics (Hussain et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALXPGJSHTRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443012 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |
CAS RN |
171178-33-9 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

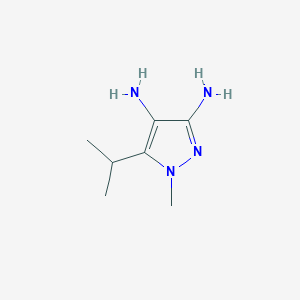
![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
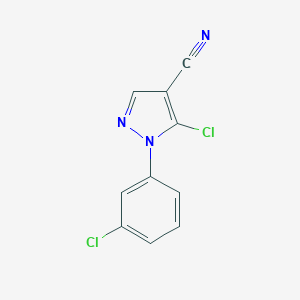
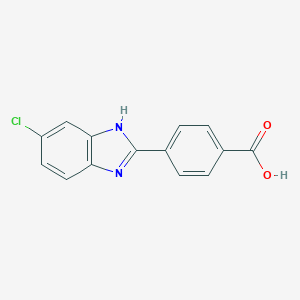
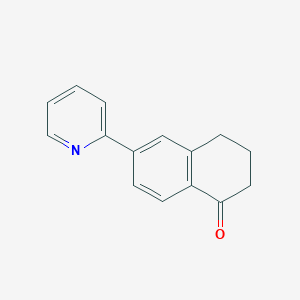

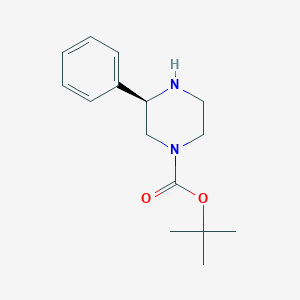

![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
